Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-
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Overview
Description
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other indole derivatives, Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- stands out due to its unique triazino group. Similar compounds include other indole derivatives with different substituents, such as:
- 5-ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- Indole-3-acetic acid These compounds share the indole nucleus but differ in their substituents and biological activities .
Properties
Molecular Formula |
C19H25N5OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H25N5OS/c1-5-13-6-7-15-14(10-13)17-18(24(15)4)21-19(23-22-17)26-11-16(25)20-9-8-12(2)3/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,20,25) |
InChI Key |
FCQCZTIKYNPNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCC(C)C)C |
Origin of Product |
United States |
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